molecular formula C9H8BrN3 B13286296 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13286296
M. Wt: 238.08 g/mol
InChI Key: PQQUAKJBJIINRH-UHFFFAOYSA-N
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Description

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a bromine atom and a cyclopropyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-aminopyrazole with a suitable biselectrophilic compound. One common method includes the reaction of 3-aminopyrazole with 1,3-dibromo-2-propanone under basic conditions to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Electrophilic Addition: The presence of the bromine atom allows for electrophilic addition reactions, which can be used to introduce new functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
  • 3-Bromo-5-phenylpyrazolo[1,5-a]pyrimidine

Uniqueness

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for developing compounds with specific biological activities and improved pharmacokinetic properties .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H8BrN3/c10-7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h3-6H,1-2H2

InChI Key

PQQUAKJBJIINRH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=NC3=C(C=NN23)Br

Origin of Product

United States

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